3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-3-1-2-7-6-9-4-5-10(7)8/h1-3,9H,4-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCUFHCITSXJDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=CC2=O)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
A widely cited method involves the cyclocondensation of 2-(2-nitrophenylsulfonyl)-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one with di-tert-butyl dicarbonate (Boc₂O). This two-stage process achieves an 80% yield under optimized conditions.
Key Steps:
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Deprotection : The nitrophenylsulfonyl group is removed using thiophenol and potassium carbonate in DMF at 20°C for 1 hour.
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Boc Protection : The free amine intermediate reacts with Boc₂O in DMF at 20°C for 3 hours, forming the Boc-protected product.
Mechanistic Insights:
Industrial Adaptation:
Batch reactors with DMF as a solvent are preferred for scalability. Continuous flow systems enhance efficiency by reducing reaction times.
One-Pot Coupling/Cyclization Using HATU
Reaction Design
A one-pot synthesis employs 6-hydroxypicolinic acid and β-hydroxylamines, activated by O-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU).
Conditions:
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Solvent : Dimethylformamide (DMF) or acetonitrile.
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Temperature : Room temperature to 50°C.
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Yield : 65–85% across diverse substrates.
Mechanism:
Advantages:
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Avoids isolation of intermediates.
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Compatible with electron-deficient and sterically hindered amines.
Thermal Cyclization of Tertiary Amine Precursors
Protocol
Heating tert-butyl 3-(piperazin-2-yl)propanoate at 190°C for 2 hours induces cyclization, yielding the target compound with 97% efficiency.
Key Features:
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Solvent-Free : Eliminates purification challenges.
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Byproduct Management : Hexane washes remove unreacted starting material.
Industrial Relevance:
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Suitable for large-scale production due to minimal solvent use and high atom economy.
Multicomponent Reactions (MCRs)
Meldrum’s Acid-Based Synthesis
A four-component reaction using Meldrum’s acid, β-keto esters, aldehydes, and ammonium acetate produces dihydropyridones, which are oxidized to the target compound.
Conditions:
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Catalyst : Acetic acid or SiO₂-Pr-SO₃H.
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Yield : 78–93% under solvent-free conditions.
Mechanism:
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Knoevenagel condensation between aldehyde and Meldrum’s acid.
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Michael addition of β-keto ester.
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Cyclization and decarboxylation form the dihydropyridone core.
Comparative Analysis of Methods
Industrial and Green Chemistry Considerations
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Table 1: Synthesis Methods for 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one
| Method | Starting Materials | Reaction Conditions | Yield |
|---|---|---|---|
| Method A | Pyrazine derivative + Carbonyl compound | DMF, 20°C | 80% |
| Method B | Hydrazine + Ketone | Ethanol reflux | 75% |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various synthesized derivatives showed that certain compounds within this class displayed potent activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of synthesized derivatives of this compound against Staphylococcus aureus and Escherichia coli, several compounds demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Inhibition of Dihydroorotate Dehydrogenase
Another promising application is the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. Compounds derived from this compound have shown potential as inhibitors of DHODH, which is relevant in the treatment of autoimmune diseases and certain cancers.
Research Findings
A phenotypic assay demonstrated that specific derivatives effectively inhibited DHODH activity, leading to reduced viral replication in vitro . This suggests potential therapeutic applications in antiviral drug development.
Potential Therapeutic Uses
The diverse biological activities associated with this compound derivatives suggest several therapeutic avenues:
- Antimicrobial Agents : Due to their efficacy against bacterial strains.
- Antiviral Drugs : Targeting viral replication through DHODH inhibition.
- Anti-inflammatory Agents : Preliminary studies indicate potential anti-inflammatory effects that warrant further investigation.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one with analogous bicyclic and tricyclic heterocycles, focusing on structural features, biological activities, and synthetic methods:
Key Structural and Functional Differences:
Ring Fusion Position: The target compound features pyrido[1,2-a]pyrazinone, whereas pyrido[3,2-e]pyrrolo[1,2-a]pyrazinones () have a tricyclic system with a pyrrolo ring. This difference impacts steric hindrance and binding affinity to biological targets .
Pharmacological Profiles: COMT inhibitors derived from this compound (e.g., hydroxylated derivatives) show high enzyme inhibition (58–92.5% yield in synthesis) , whereas tetrahydropyrrolo-pyrazinones () exhibit antihypertensive effects but minimal smooth muscle relaxation .
Stereochemical Complexity :
- Enantiopure analogs like (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one () highlight the importance of stereochemistry in drug design, with costs reflecting synthetic complexity (e.g., €124/100 mg) .
Biological Activity
3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a bicyclic structure that includes both pyridine and pyrazine rings, contributing to its reactivity and interaction with biological systems. The molecular formula is , and it is characterized by a nitrogen-containing heterocycle that enhances its pharmacological properties.
The compound's structure allows for various chemical reactions typical of heterocycles, particularly due to its functional groups. The carbonyl group and nitrogen atoms play crucial roles in its biological interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Derivatives of this compound have shown significant activity against various cancer cell lines. For instance, studies have demonstrated that certain derivatives can inhibit the proliferation of cultured L1210 cells and exhibit cytotoxic effects on P388 leukemia models in mice .
- Corticotropin-Releasing Factor (CRF) Antagonism : Some derivatives have been identified as potent antagonists of the CRF receptor, which is crucial in the regulation of stress responses. One such derivative displayed an IC50 value of 0.70 nM, indicating strong binding affinity and potential for treating anxiety-related disorders .
- Enzymatic Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways, showcasing potential therapeutic applications in metabolic disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural features. Modifications at specific positions on the molecule can lead to enhanced or diminished biological effects. For example:
| Position | Substituent | Effect on Activity |
|---|---|---|
| 2 | Amino group | Necessary for activity against cancer cells |
| 3 | Alkyl groups | Influence on potency and selectivity |
| 5 & 7 | Masked amino groups | Critical for maintaining activity |
Case Studies
Several case studies highlight the efficacy of this compound derivatives:
- In Vivo Studies : A study involving the administration of a specific derivative in a defensive withdrawal model of anxiety demonstrated significant anxiolytic effects in rats, supporting its potential as a therapeutic agent for anxiety disorders .
- Cytotoxicity Assays : In vitro assays revealed that certain derivatives exhibited greater cytotoxicity against cancer cell lines compared to traditional chemotherapeutics, suggesting a promising avenue for drug development .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions involving arylamines, acetylenedicarboxylates, and cyclic diketones. For example, a four-component reaction protocol (arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones) yields 3,4-dihydropyridin-2(1H)-ones with selectivity controlled by solvent polarity and temperature . Modifications such as microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the bicyclic pyrido-pyrazine core. X-ray crystallography (e.g., orthorhombic P212121 space group, a = 7.8711 Å, b = 8.1526 Å, c = 19.5783 Å) provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C9H11N3O; MW 177.2031 g/mol) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : According to GHS classification, the compound is a Category 4 oral toxin (H302) and causes skin/eye irritation (H315/H319). Researchers must use nitrile gloves, fume hoods, and safety goggles. In case of exposure, immediate rinsing with water and consultation with a physician are advised. Storage should be in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced CRF-1 receptor antagonism?
- Methodological Answer : SAR studies reveal that substitution at the pyridine ring (e.g., 6-methyl or 3-fluoro groups) significantly impacts binding affinity to corticotropin-releasing factor (CRF-1) receptors. For example, 3,4-dihydro-3,6-dimethyl derivatives exhibit IC50 values <10 nM in receptor-binding assays. Computational docking (e.g., AutoDock Vina) can predict interactions with residues like Arg186 and Glu238 in the CRF-1 active site .
Q. How do researchers resolve contradictions in reported biological activities across in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise from metabolic instability or species-specific receptor conformations. For instance, derivatives showing potent in vitro CRF-1 antagonism (IC50: 5–20 nM) may fail in murine models due to rapid hepatic clearance. Strategies include:
- Pharmacokinetic optimization : Introducing lipophilic groups (e.g., tert-butyl) to improve plasma half-life.
- Metabolic profiling : LC-MS/MS analysis of microsomal stability (e.g., human vs. rat liver microsomes) .
Q. What computational approaches are effective in predicting the compound’s pharmacokinetic properties?
- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models using descriptors like logP, polar surface area (PSA), and H-bond donors/acceptors predict bioavailability. For example, a PSA <90 Ų correlates with >50% intestinal absorption. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability via free-energy profiles across lipid bilayers .
Q. How can regioselective functionalization of the pyrido-pyrazine core be achieved?
- Methodological Answer : Electrophilic aromatic substitution (EAS) at the pyridine ring is favored at the 6-position due to electron-donating effects from the adjacent nitrogen. For example, nitration with HNO3/H2SO4 at 0°C yields 6-nitro derivatives with >80% regioselectivity. Transition metal catalysis (e.g., Pd-catalyzed C–H activation) enables C-3 arylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
